![molecular formula C20H21N3O2S B2450558 N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 862826-53-7](/img/structure/B2450558.png)
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide, also known as AMTB, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Nonlinear Optical Material
- Nonlinear Optical Properties: AOEMHA exhibits significant third-order nonlinear susceptibility (χ(3)) when compared to other organic crystals. This makes it a promising candidate for nonlinear optical (NLO) applications .
Peptide Synthesis and Mimetics
- Application: N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents used for preparing peptides and their mimetics. AOEMHA, with its unique structure, could find utility in peptide synthesis and related fields .
Molecular Docking Studies
- AKR1C3 Inhibitors: Molecular docking studies were performed with AKR1C3 inhibitors using AOEMHA. Understanding its interactions with specific enzymes can guide drug design and development .
properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-8-15(9-7-14)20(25)22-10-11-23-12-18(26-13-19(21)24)16-4-2-3-5-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMYOIKSRIBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide |
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